9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that is highly reactive and versatile in various chemical reactions.
Preparation Methods
Carbonyldiimidazole: can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a byproduct, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes several types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It is used to form ureas from amines.
Esterification: It can convert alcohols into esters.
Common reagents used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .
Scientific Research Applications
Carbonyldiimidazole: is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis, particularly for the coupling of amino acids.
Biology: It is used in the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the formation of an imidazolyl carbonyl intermediate, which is highly reactive and can easily form amides, esters, or other derivatives .
Comparison with Similar Compounds
Carbonyldiimidazole: is unique compared to other similar compounds such as phosgene and imidazole due to its ability to activate carboxylic acids without the need for harsh conditions or toxic reagents. Similar compounds include:
Phosgene: Used for similar purposes but is highly toxic and requires careful handling.
Carbonyldiimidazole: stands out due to its ease of handling and versatility in various synthetic applications.
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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